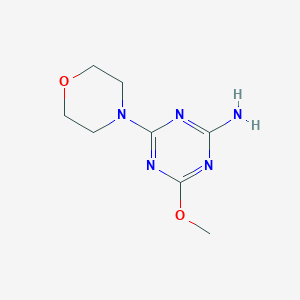

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRAAVMUXMRIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the 1,3,5 Triazine Scaffold in Modern Organic Chemistry

The 1,3,5-triazine (B166579) ring system, also known as s-triazine, holds a prominent position in contemporary organic synthesis research due to its unique electronic properties and synthetic accessibility. As a π-electron-deficient heterocycle, the triazine ring is highly susceptible to nucleophilic attack, a characteristic that chemists have adeptly exploited for the construction of complex molecular architectures. mdpi.com This inherent reactivity makes it a valuable building block for a multitude of applications.

The versatility of the 1,3,5-triazine scaffold is evident in its widespread use across various domains of chemical science. In the realm of materials science, triazine derivatives have been investigated for their potential in the development of organic materials for applications such as solar cells, owing to their electronic and thermal properties. mdpi.com In medicinal chemistry, the triazine core is a common feature in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antimalarial properties. nih.govnih.gov Furthermore, certain triazine derivatives serve as important reagents in organic synthesis; for instance, s-triazine can be used as a solid, more manageable equivalent of hydrogen cyanide in reactions like the Gattermann reaction. wikipedia.org

The foundation for the synthesis of many substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective starting material. wikipedia.orgresearchgate.netnih.gov The three chlorine atoms on cyanuric chloride can be sequentially replaced by a wide range of nucleophiles, allowing for precise control over the final structure and properties of the molecule. researchgate.netresearchgate.net This stepwise substitution is a powerful tool for creating both symmetrical and unsymmetrical triazine derivatives. mdpi.com

Substituted 1,3,5 Triazines: Versatile Platforms for Chemical Innovation

Substituted 1,3,5-triazines are a testament to the versatility of this heterocyclic scaffold, serving as adaptable building blocks in a wide array of chemical sciences. The ability to introduce a diverse range of functional groups onto the triazine ring allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of applications.

The most common and powerful method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride. mdpi.comresearchgate.net By carefully controlling reaction conditions such as temperature, it is possible to selectively replace one, two, or all three chlorine atoms with various nucleophiles, including amines, alcohols, and thiols. researchgate.net This modular approach enables the creation of a vast library of triazine derivatives with tailored functionalities.

This synthetic flexibility has led to the development of 1,3,5-triazine (B166579) derivatives with significant commercial and research importance. For example, amine-substituted triazines, known as guanamines, are prepared through the condensation of cyanoguanidine with nitriles. wikipedia.org The agrochemical industry has heavily relied on triazine derivatives, with herbicides like atrazine (B1667683) and simazine being prominent examples. wikipedia.org In the field of polymer chemistry, triazines are incorporated into polymers to enhance their thermal stability and other properties. The ability of the triazine ring to participate in various intermolecular interactions also makes it a valuable component in supramolecular chemistry and the design of complex molecular assemblies.

The Research Trajectory of 4 Methoxy 6 Morpholin 4 Yl 1,3,5 Triazin 2 Amine and Its Analogs

Classical and Contemporary Approaches to 1,3,5-Triazine Core Synthesis

The fundamental approach to synthesizing the 1,3,5-triazine ring involves the cyclotrimerization of nitriles or related compounds. This method can be adapted to produce both symmetrical and unsymmetrical triazines, although the synthesis of asymmetrically substituted derivatives often requires more controlled, stepwise approaches.

Cyclization Reactions for Triazine Ring Formation

Cyclization reactions are a cornerstone of 1,3,5-triazine synthesis. Symmetrical 1,3,5-triazines are commonly prepared by the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org For instance, the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source provides an atom-efficient route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net While this method is highly effective for producing C3-symmetric molecules, variations exist that allow for the generation of unsymmetrical 1,3,5-triazines. researchgate.net

The cyclotrimerization of aromatic nitriles can be carried out under milder conditions using yttrium salts as catalysts in the absence of a solvent, presenting a cleaner and more economical procedure. chim.it Microwave irradiation has also emerged as a green and efficient method for the selective preparation of both symmetrical and unsymmetrical 1,3,5-triazines, often resulting in good to excellent yields in short reaction times. chim.it

A controlled cross-cyclotrimerization of different nitriles can yield 2,4-disubstituted-6-substituted 1,3,5-triazines. acs.org This is achieved by reacting a nitrile with an acid or anhydride (B1165640) at low temperatures to form an intermediate nitrilium salt, which then reacts with two equivalents of a different nitrile at a higher temperature. acs.org This strategy has also been successfully applied to the synthesis of a 1,3,5-triazine bearing three different substituents. acs.org

Condensation Reactions in Triazine Construction

Condensation reactions provide another versatile route to the 1,3,5-triazine core. In the Pinner triazine synthesis, an alkyl or aryl amidine reacts with phosgene (B1210022) to form the triazine ring. wikipedia.org Amine-substituted triazines, also known as guanamines, are prepared through the condensation of cyanoguanidine with a corresponding nitrile. wikipedia.org

A three-component reaction involving imidates, guanidines, and amides or aldehydes, mediated by a base like cesium carbonate, can produce unsymmetrical 1,3,5-triazin-2-amines in good yields with a broad tolerance for various functional groups. organic-chemistry.org Furthermore, the reaction of 1,1-dibromoalkenes with biguanides, catalyzed by copper, offers a mild and efficient pathway to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org

Stepwise Nucleophilic Substitution Strategies from Cyanuric Chloride Precursors

The most prevalent and versatile method for synthesizing asymmetrically substituted 1,3,5-triazines, including this compound, involves the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net This approach leverages the differential reactivity of the chlorine atoms, which can be selectively replaced by controlling the reaction temperature. daneshyari.com

Selective Substitution of Chlorine Atoms in 2,4,6-Trichloro-1,3,5-triazine

Cyanuric chloride is an inexpensive and readily available starting material, making it an ideal precursor for a vast array of 1,3,5-triazine derivatives. researchgate.net The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a stepwise and controlled substitution. daneshyari.comresearchgate.net

Generally, the first chlorine atom is the most reactive and can be substituted at low temperatures, typically between 0 and 5°C. daneshyari.comresearchgate.net The introduction of the first nucleophile deactivates the ring, making the subsequent substitution of the second chlorine atom require a higher temperature, often around room temperature (25-60°C). daneshyari.comresearchgate.net The final chlorine atom is the least reactive and necessitates even more forcing conditions, such as heating to 80-100°C, for its replacement. daneshyari.comresearchgate.net This temperature-dependent reactivity allows for the sequential introduction of different nucleophiles to create asymmetrically substituted triazines. rsc.orgarkat-usa.org

The order of nucleophilic substitution can also be influenced by the nature of the nucleophile itself. Studies have shown a preferential order of reactivity, with alcohols generally being more reactive than thiols, which are in turn more reactive than amines under certain conditions. researchgate.netnih.gov

| Substitution Step | Typical Temperature Range (°C) | Relative Reactivity of Chlorine Atom |

|---|---|---|

| First Substitution | 0 - 5 | High |

| Second Substitution | 25 - 60 | Medium |

| Third Substitution | 80 - 100 | Low |

Introduction of Methoxy (B1213986) and Morpholine Moieties

To synthesize this compound, the methoxy and morpholine groups are introduced onto the triazine ring via nucleophilic substitution of the chlorine atoms in cyanuric chloride.

The introduction of the methoxy group is typically achieved by reacting cyanuric chloride with sodium methoxide (B1231860) in methanol (B129727) at a controlled temperature. To achieve monosubstitution, this reaction is generally carried out at low temperatures.

Following the introduction of the methoxy group, the second chlorine atom can be substituted with morpholine. This reaction is conducted at a slightly elevated temperature, for instance, by reacting the 2-methoxy-4,6-dichloro-1,3,5-triazine intermediate with morpholine. nih.govjapsonline.com A base, such as sodium bicarbonate or a tertiary amine, is often used to neutralize the HCl generated during the reaction. daneshyari.com

| Step | Reactants | Typical Conditions | Product |

|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine, Sodium Methoxide | Methanol, 0-5°C | 2-Methoxy-4,6-dichloro-1,3,5-triazine |

| 2 | 2-Methoxy-4,6-dichloro-1,3,5-triazine, Morpholine | THF, 35°C, with a base (e.g., NaHCO3) | 2-Methoxy-4-morpholino-6-chloro-1,3,5-triazine |

Amination Reactions for the Amine Substituent

The final step in the synthesis of this compound is the introduction of the amino group. This is accomplished through the amination of the remaining chlorine atom on the 2-methoxy-4-morpholino-6-chloro-1,3,5-triazine intermediate.

This amination reaction typically requires more vigorous conditions due to the decreased reactivity of the last chlorine atom. The reaction is often carried out with ammonia (B1221849) (in the form of aqueous ammonia or ammonia gas) at elevated temperatures and sometimes under pressure. mdpi.com Alternatively, other amination agents can be employed. The choice of solvent and reaction conditions is crucial to ensure the successful substitution of the final chlorine atom to yield the desired product.

Advanced and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, recent advancements in synthetic methodologies have centered on improving reaction efficiency, reducing waste, and minimizing energy consumption. Techniques such as one-pot syntheses, microwave irradiation, and ultrasound assistance have emerged as powerful tools in the synthesis of triazine derivatives.

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby avoiding the isolation and purification of intermediates. This approach enhances efficiency by saving time, solvents, and reagents. A notable one-pot, three-component method for synthesizing 4-aryl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, an analog structure, involves the reaction of cyanamide, an aromatic aldehyde, and piperidine (B6355638) under microwave irradiation. arkat-usa.org This methodology can be adapted for the synthesis of morpholine-containing analogs.

Another efficient protocol is a two-step, one-pot synthesis of 2-amino-4-aryl-6-morpholino-1,3,5-triazines. This reaction proceeds by heating a mixture of cyanoguanidine, an aromatic aldehyde, and morpholine in an ethanolic hydrogen chloride solution under microwave irradiation. The resulting intermediate undergoes dehydrogenation upon treatment with aqueous sodium hydroxide, also under microwave heating, to yield the final product. arkat-usa.org These one-pot strategies streamline the synthetic process, making it a more attractive and sustainable alternative to traditional multi-step approaches.

Table 1: Comparison of One-Pot Synthesis Parameters for Triazine Analogs

| Reactants | Conditions | Intermediate | Final Product Yield |

|---|---|---|---|

| Cyanamide, 4-Chlorobenzaldehyde, Piperidine | Microwave, 100°C, 5 min, neat | Not Isolated | 44% |

| Cyanoguanidine, Aromatic Aldehyde, Morpholine | Step 1: Microwave, 140°C, 55 min, EtOH/HCl | Dihydrotriazine derivative | Not specified |

| Intermediate from above | Step 2: Microwave, 140°C, 20 min, aq. NaOH | - | Good yields |

Microwave-assisted organic synthesis has gained prominence as an energy-efficient method that can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govresearchgate.net The synthesis of various s-triazine derivatives has been successfully achieved using this technology. For instance, the preparation of s-triazine oxyaldehyde derivatives, which can serve as precursors for more complex molecules, is accomplished through the substitution of chlorine atoms on a 2,4-dichloro-6-morpholino-1,3,5-triazine (B187197) precursor with benzaldehyde (B42025) derivatives under microwave irradiation. mdpi.com

The final step in the synthesis of certain di-arm s-triazine oxy-Schiff base derivatives from these precursors was compared using both conventional heating and microwave irradiation. The microwave-assisted method consistently resulted in significantly shorter reaction times (minutes versus hours) and higher yields. mdpi.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

Table 2: Conventional vs. Microwave-Assisted Synthesis of a Triazine Oxy-Schiff Base Analog

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Method A) | 5 hours | 77% |

| Microwave Irradiation (Method B) | 4 minutes | 92% |

Ultrasound-assisted synthesis, or sonochemistry, provides another green chemistry approach to organic synthesis. The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. aip.orgnih.govjmaterenvironsci.com This method has been applied to the synthesis of s-triazine derivatives, offering higher yields and purity in shorter reaction times compared to conventional methods. aip.orgresearchgate.net

In one study, the synthesis of 1,3,5-triazine derivatives was achieved in as little as five minutes with yields exceeding 75% using a sonochemical approach. nih.gov The reactions can often be conducted at ambient temperatures, reducing energy consumption. jmaterenvironsci.com The synthesis of triazine-based pyrazoline derivatives under ultrasonic irradiation also demonstrated significant improvements over traditional heating, with reaction times reduced to 30-40 minutes and yields ranging from 81-89%. researchgate.net These findings underscore the potential of ultrasound as a valuable tool for the environmentally conscious synthesis of triazine compounds.

Catalytic Approaches in Triazine Synthesis

Catalytic reactions, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium- and copper-catalyzed reactions are especially important for the functionalization and diversification of the triazine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the triazine ring. nobelprize.org The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly useful for synthesizing 6-aryl-2,4-diaminotriazines from their 6-chloro precursors. researchgate.net

This method provides a high-yielding route for the derivatization of the triazine core with various aromatic boronic acids. researchgate.net Furthermore, palladium-catalyzed N-arylation reactions represent a practical alternative to traditional nucleophilic substitution for forming C-N bonds, especially in cases where chloride displacement is difficult. acs.org These reactions are tolerant of a wide range of functional groups and proceed under mild conditions, making them highly valuable in the synthesis of diverse libraries of triazine analogs for drug discovery. nobelprize.orgacs.org

Table 3: Example of a Palladium-Catalyzed Suzuki Coupling for Triazine Diversification

| Triazine Substrate | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 6-chloro-2,4-diaminotriazine | Aryl boronic acids | Pd(PPh₃)₄ | 6-aryl-2,4-diaminotriazines | Moderate to Good |

Copper-catalyzed reactions are a cost-effective and efficient alternative to palladium-catalyzed methods for the formation of C-N bonds. The Ullmann condensation, a classic copper-catalyzed reaction, has been modernized to become a versatile tool in organic synthesis. nih.gov These reactions are crucial for coupling aryl halides with amines, including N-heterocycles, to form arylamines. researchgate.net

Recent advancements have focused on developing new ligands that promote copper-catalyzed C-N coupling reactions, allowing them to proceed under milder conditions and with lower catalyst loadings. researchgate.net Copper catalysis has also been successfully employed in the synthesis of various nitrogen-containing heterocycles. For example, an efficient copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines from biguanides has been developed. researchgate.net These methods expand the synthetic chemist's toolbox for accessing a wide range of functionalized triazine derivatives.

Characterization Techniques for Synthetic Products in Academic Contexts

The confirmation of the chemical structure and purity of this compound and its analogs is accomplished through a multi-faceted analytical approach. In academic and research settings, the following techniques are considered standard practice for the comprehensive characterization of such novel triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map the carbon framework and the connectivity of protons within the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, distinct signals would be expected for the protons of the methoxy group, the morpholine ring, and the amine group. For instance, in analogs, the protons of the morpholine ring typically appear as multiplets in the range of 3.5-3.8 ppm. nih.gov The methoxy group would present as a sharp singlet, while the amine (NH₂) protons would also likely appear as a singlet. nih.govrsc.org

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing insights into the carbon skeleton. Each unique carbon atom gives a distinct signal. The carbon atoms of the triazine ring are highly deshielded and appear at the lower field region of the spectrum (typically >160 ppm). nih.gov Carbons in the morpholine and methoxy groups would have characteristic chemical shifts in the aliphatic region of the spectrum. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Morpholinyl Triazine Analog nih.gov

| Functional Group | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| Morpholine (-CH₂-N-) | 3.59–3.71 (m) | 43.2, 43.5 |

| Morpholine (-CH₂-O-) | 3.59–3.71 (m) | 66.1 |

| Amine (-NH) | 10.51 (s) | - |

| Triazine Ring | - | 164.1, 164.9 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with very high accuracy by measuring its exact mass. mdpi.commdpi.com For this compound, HRMS would be used to confirm the elemental composition, C₈H₁₃N₅O₂.

X-Ray Crystallography

For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. nih.gov Studies on analogous triazine derivatives have used this method to establish the chair conformation of the morpholine ring and the dihedral angles between the various ring systems within the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For the target compound, characteristic absorption bands would confirm the presence of N-H bonds (from the amine group), C-N and C=N bonds (from the triazine and morpholine rings), and C-O bonds (from the ether in the morpholine ring and the methoxy group). nih.govasianpubs.org

Table 2: Typical IR Absorption Frequencies for Key Functional Groups in Triazine Analogs nih.gov

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3400 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C=N, C=C) | Stretch | 1440 - 1570 |

| Ether (C-O) | Stretch | 1050 - 1250 |

Elemental Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

Melting Point (m.p.) Determination

The melting point of a solid crystalline compound is a useful indicator of its purity. A pure compound typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting range. For novel synthetic products, the melting point is recorded as a key physical characteristic. nih.govnih.gov

By employing these characterization techniques in concert, researchers can confidently report the synthesis and structure of this compound and its derivatives, ensuring the reliability of the data for subsequent studies.

Nucleophilic Substitution Reactions on the Triazine Ring System

The 1,3,5-triazine ring is inherently electron-deficient compared to benzene, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.neteurekaselect.com The reactivity is dictated by the nature of the leaving group and the electronic properties of the other substituents on the ring.

Replacement of Halogen and Other Leaving Groups

The synthesis of substituted triazines like this compound typically originates from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comresearchgate.net The chlorine atoms on cyanuric chloride are excellent leaving groups and can be replaced sequentially by various nucleophiles. nih.gov The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups, which reduce the electrophilicity of the ring's carbon atoms. This principle allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines. researchgate.net

The general order of reactivity for leaving groups in nucleophilic aromatic substitution on electron-deficient rings is F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and highly electronegative atoms are better at stabilizing this intermediate by withdrawing electron density from the ring. chemistrysteps.commasterorganicchemistry.com

For a fully substituted triazine such as this compound, further nucleophilic substitution is challenging. The methoxy, morpholino, and amino groups are poor leaving groups compared to halogens. However, under forcing conditions or through specific activation, displacement of the methoxy group, which is a better leaving group than the amino or morpholino moieties, could potentially occur.

Influence of Substituents on Reactivity and Selectivity

Substituents dramatically modulate the reactivity of the triazine ring towards nucleophilic attack. Electron-withdrawing groups (EWGs) activate the ring, while electron-donating groups (EDGs) deactivate it. chemistrysteps.com In the case of this compound, all three substituents—amino, methoxy, and morpholino—are strong electron-donating groups through resonance. This significantly increases the electron density of the triazine ring, making it much less electrophilic and therefore less reactive towards nucleophiles compared to its halogenated precursors.

The position of these groups is also critical. For a nucleophilic aromatic substitution to occur, EWGs provide the greatest activation when positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org Conversely, EDGs deactivate the ring most effectively from these positions. Since all positions on the triazine ring are mutually ortho/para, the deactivating effect of the amino, methoxy, and morpholino groups is maximized.

Redox Chemistry of Triazine Derivatives

While specific redox data for this compound is not extensively documented, the general redox behavior of the 1,3,5-triazine core and its analogs provides insight into potential chemical transformations.

Oxidation Pathways of Sulfur-Containing Analogs

In sulfur-containing analogs of triazines, such as those used as H₂S scavengers in industrial applications, the sulfur atom can undergo oxidation. aau.dk For example, in hexahydro-1,3,5-dithiazine derivatives, which are formed from the reaction of triazines with H₂S, the sulfur atoms can be oxidized. aau.dk The oxidation of sulfur-containing organic compounds typically proceeds through sulfoxide (B87167) and then to sulfone intermediates under controlled oxidation conditions. Stronger oxidizing conditions can lead to the cleavage of the ring. The electron-rich nature of the triazine ring in the target compound would likely influence the oxidation potential of any introduced sulfur-containing substituents.

Reduction Processes of the Triazine Core

The 1,3,5-triazine ring is an electron-deficient system and can undergo reduction. Electrochemical studies on other triazine derivatives, such as the herbicide atrazine (B1667683) (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine), have shown that reduction of the triazine ring is a possible pathway, alongside other processes like dehalogenation. umn.edu The reduction of the aromatic triazine core typically involves the transfer of electrons to the π-system, leading to dihydro- and tetrahydro-triazine intermediates, which may be unstable and undergo subsequent ring cleavage. nih.gov For instance, the electrochemical reduction of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) proceeds via reduction of the nitro groups, followed by ring cleavage to yield smaller molecules. nih.gov The high electron density of this compound, due to its electron-donating substituents, would make the triazine core more difficult to reduce compared to triazines bearing electron-withdrawing groups. rsc.org

Coupling Reactions for Complex Molecular Architectures

The 1,3,5-triazine scaffold is central to the function of a class of highly effective coupling reagents used in the synthesis of complex molecules, particularly in forming amide and ester bonds. santiago-lab.com While this compound itself is not the active coupling agent, its structural analogs, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are widely used. wikipedia.orgbachem.com

The mechanism of these triazine-based coupling reagents involves a two-step process. First, a precursor, typically 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), reacts with a tertiary amine like N-methylmorpholine (NMM) to form the reactive quaternary ammonium salt, DMTMM. santiago-lab.comwikipedia.org This salt then reacts with a carboxylic acid. The triazine moiety acts as an excellent activating group, leading to the formation of a highly reactive acyl-triazinone intermediate (an active ester). wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, resulting in the formation of the corresponding amide or ester with high efficiency. wikipedia.orgnih.gov The byproducts of this reaction, N-methylmorpholine and 4,6-dimethoxy-1,3,5-triazin-2-ol, are typically water-soluble, which simplifies product purification. santiago-lab.com This methodology is valued for its mild reaction conditions, low rates of racemization for chiral substrates, and its effectiveness even in aqueous or alcoholic solutions. santiago-lab.combachem.comnih.gov

Furthermore, chloro-triazine derivatives can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the formation of C-C bonds and the construction of highly complex, functionalized molecular architectures. acs.orgrsc.org

Table of Mentioned Compounds

Elucidation of Reaction Mechanisms and Intermediates of this compound Remains an Area for Future Investigation

Detailed research into the specific reaction mechanisms and intermediates of this compound is not extensively documented in publicly available scientific literature. While the synthesis and properties of various triazine derivatives are well-established, in-depth mechanistic studies, including the isolation and characterization of transient intermediates for this particular compound, are not readily found.

The reactivity of the 1,3,5-triazine core is generally characterized by nucleophilic substitution reactions, where the carbon atoms of the triazine ring are susceptible to attack by nucleophiles. The substituents on the ring, namely the methoxy, morpholinyl, and amine groups, significantly influence the electron density and, consequently, the reactivity of the triazine system. It is plausible that reactions involving this compound would proceed through addition-elimination mechanisms, which are common for heterocyclic aromatic systems.

In a hypothetical nucleophilic aromatic substitution reaction, a nucleophile would attack one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate would then collapse, expelling one of the leaving groups. The stability of the potential leaving groups (methoxy, morpholino, or amino) would dictate the regioselectivity of the reaction.

Further computational and experimental studies, such as kinetic analysis, isotopic labeling, and spectroscopic detection of transient species, would be necessary to fully elucidate the reaction pathways and identify the specific intermediates involved in the chemical transformations of this compound.

Table of Postulated Intermediates and Reaction Characteristics:

| Reaction Type | Postulated Intermediate | Key Characteristics | Influencing Factors |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Tetrahedral carbon in the triazine ring, delocalized negative charge. | Nature of the nucleophile, solvent polarity, nature of the leaving group. |

It is important to note that the information presented in the table is based on general principles of triazine chemistry and represents a theoretical framework. Without specific experimental data for this compound, these postulations remain to be empirically validated.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Structural Modifications of the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine, or s-triazine, core is a foundational structure in the synthesis of numerous biologically relevant molecules due to its three modifiable positions (C2, C4, and C6). nih.gov These sites allow for stepwise nucleophilic substitution, enabling the creation of a diverse array of symmetric and non-symmetric derivatives. nih.gov The reactivity of the chlorine atoms on the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is temperature-dependent, with the first substitution occurring at low temperatures (around 0 °C) and subsequent substitutions requiring higher temperatures. mdpi.com This differential reactivity is a key tool for the controlled synthesis of mono-, di-, and tri-substituted triazines. mdpi.com

Synthesis of Variously Substituted Amino-, Methoxy-, and Morpholine-Functionalized Triazines

The synthesis of triazines functionalized with amino, methoxy (B1213986), and morpholine (B109124) groups is a well-established area of research. These functional groups are often introduced through nucleophilic substitution reactions on a triazine core. For example, a series of 1,3,5-triazine analogues were synthesized and characterized, demonstrating the feasibility of creating a library of related compounds. nih.gov

The general synthetic approach often involves the sequential reaction of cyanuric chloride with different nucleophiles. For instance, 2,4-dichloro-6-morpholino-1,3,5-triazine (B187197), a key intermediate, can be prepared from morpholine and 2,4,6-trichloro-1,3,5-triazine. nih.gov Further reaction of this intermediate with other amines or alkoxides allows for the introduction of additional functional groups. nih.gov The synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid has also been reported, showcasing the incorporation of amino acid moieties onto the triazine scaffold. nih.gov

Microwave-assisted and ultrasound-assisted synthetic methods have been developed to improve the efficiency and sustainability of these reactions. mdpi.com For example, a sonochemical protocol was shown to significantly increase the reaction rate and yield for the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives. mdpi.com

Design and Synthesis of Triazine Analogs with Specific Substituent Effects

The rational design and synthesis of triazine analogs with specific substituent effects is a key strategy in medicinal chemistry. The electronic and steric properties of the substituents on the triazine ring can significantly influence the molecule's behavior. For instance, the presence of a morpholine ring has been shown to be a favorable substituent in certain contexts. nih.gov

In one study, a series of novel substituted s-triazines bearing a benzimidazole (B57391) group were designed and synthesized. nih.gov Another research effort focused on the synthesis of 1,3,5-triazine-based pyrazole (B372694) derivatives. nih.gov The choice of substituents is often guided by the desire to modulate specific physicochemical properties. For example, the introduction of fluorine atoms has been shown to improve pharmacological and physicochemical properties in some triazine derivatives. nih.gov The synthesis of pyrazolo nih.govnih.govnih.govtriazines has also been explored, involving the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.org

| Compound ID | Substituent at C2 | Substituent at C4 | Substituent at C6 | Reference |

| Analog 1 | Amino | Methoxy | Morpholine | nih.gov |

| Analog 2 | N-methylaniline | Chloro | Morpholine | nih.gov |

| Analog 3 | Hydrazinyl | Piperidin-1-yl | Morpholine | nih.gov |

| Analog 4 | Amino acid derivative | Dimorpholino | - | nih.gov |

Synthesis of Hydrazine-Based Triazine Derivatives

The synthesis of hydrazine-based triazine derivatives has been an area of active investigation. These compounds are typically prepared by reacting a hydrazino-s-triazine precursor with various aldehydes or ketones. A straightforward synthetic pathway involves the reaction of 6-hydrazino-2,4-disubstituted-s-triazine with p-substituted benzaldehyde (B42025) derivatives. nih.gov

The synthesis of 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives serves as a key step in the preparation of a wider range of hydrazone derivatives. nih.gov These reactions are often carried out in ethanol (B145695) with a catalytic amount of acetic acid. nih.gov The resulting hydrazone derivatives can feature a variety of substituents on the benzylidene moiety, allowing for the exploration of structure-activity relationships. nih.gov

| Starting Material | Reagent | Product | Reference |

| 6-hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | p-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| 6-hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | p-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| 6-hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | p-Fluorobenzaldehyde | 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| 6-hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | p-Methoxybenzaldehyde | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

Theoretical and Computational Investigations of 4 Methoxy 6 Morpholin 4 Yl 1,3,5 Triazin 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and other properties related to the ground state of the molecule.

Table 1: Representative Geometric Parameters of Morpholino-Triazine Derivatives from DFT Calculations Note: Data is generalized from studies on analogous structures and may not represent the exact values for 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Triazine C-N | 1.33 - 1.38 | |

| Triazine N-C-N | 125 - 127 | |

| Triazine C-N-C | 112 - 115 | |

| Morpholine (B109124) C-N | ~1.46 | |

| Morpholine C-O | ~1.43 | |

| Morpholine C-N-C | ~112 | |

| Morpholine C-O-C | ~111 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are critical in governing chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on related triazine derivatives have been used to compute these values. For instance, in an analysis of 2,4-Dimorpholino-4-yl-6-(4-nitrophenoxy)- nih.govnih.govjusst.org-triazine, the calculated HOMO and LUMO energies confirmed that charge transfer occurs within the molecule. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amine and morpholine groups, while the LUMO is often centered on the electron-deficient triazine ring. This distribution facilitates intramolecular charge transfer.

Table 2: Frontier Molecular Orbital Energies from a DFT Study on a Related Triazine Derivative Source: Data based on findings for 2,4-Dimorpholino-4-yl-6-(4-nitrophenoxy)- nih.govnih.govjusst.org-triazine. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.31 |

| Energy Gap (ΔE) | 4.14 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or other biological macromolecule). These studies are essential in drug discovery for predicting binding modes and affinities.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative value typically indicates a stronger and more stable interaction.

Derivatives of this compound have been investigated as inhibitors of various biological targets. For example, a series of 1,3,5-triazine (B166579) analogues containing a morpholine moiety were evaluated as tubulin polymerization inhibitors. nih.govresearchgate.net Molecular docking studies for a potent derivative, 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine, showed a strong binding affinity for the nocodazole (B1683961) binding site of tubulin. nih.govresearchgate.net Similarly, other studies have explored the binding of triazine derivatives to targets like human DNA topoisomerase IIα. nih.gov

Table 3: Examples of Binding Affinities for Morpholino-Triazine Derivatives with Biological Targets

| Compound/Derivative | Biological Target | Binding Affinity (kcal/mol) | Reference |

| 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-...-1,3,5-triazin-2-amine | Tubulin (Nocodazole Site) | -7.949 | nih.govresearchgate.net |

| Nocodazole (Reference Compound) | Tubulin | -7.462 | nih.govresearchgate.net |

| A 6-(piperazin-1-yl)-1,3,5-triazine derivative | Schistosome Target | -7.058 | wellcomeopenresearch.org |

Beyond predicting binding affinity, molecular docking provides detailed insights into the conformation of the ligand when it is bound to the active site of a receptor. This includes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

In silico studies of triazine derivatives reveal that the substituents on the triazine core play a critical role in orienting the molecule within the binding pocket and forming key interactions. For instance, in studies of triazin-2(1H)-ones as topoisomerase IIα inhibitors, molecular simulations highlighted the importance of interactions with specific amino acid residues like Asn120 and hydrophobic interactions with substituents at positions 4 and 6 of the triazine ring. nih.gov The morpholine group can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, contributing to the specificity and stability of the binding. The analysis of these bound conformations is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Molecular Dynamics and Monte Carlo Simulations for System Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of the system over time. These methods account for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules, providing a more realistic model of the biological environment.

MD simulations on ligand-protein complexes, such as those performed for other heterocyclic inhibitors, are used to assess the stability of the predicted binding pose. ajchem-a.com Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. Another parameter, the root-mean-square fluctuation (RMSF), reveals the flexibility of different parts of the protein and ligand. ajchem-a.com Furthermore, these simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Although specific MD or MC simulation data for this compound were not found in the reviewed literature, these computational techniques represent the next step in validating and refining the insights gained from docking studies. ajchem-a.com

In Silico Assessment of Physicochemical Parameters Relevant to Compound Design

In the contemporary drug discovery and development process, in silico methods are indispensable for predicting the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). These computational assessments provide crucial insights into a compound's potential "drug-likeness" early in the design phase, allowing for the prioritization of candidates with favorable profiles for further investigation. Key to this evaluation is the analysis of various physicochemical parameters that govern a molecule's behavior in a biological system.

The physicochemical properties of this compound have been calculated and are presented alongside those of several related triazine derivatives for comparative analysis. This allows for an understanding of how substitutions on the 1,3,5-triazine core influence key design parameters.

Table 1: Calculated Physicochemical Properties of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (TPSA) (Ų) |

| This compound | C₈H₁₃N₅O₂ | 211.22 | -0.1 | 1 | 6 | 89.9 |

| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine nih.gov | C₅H₅F₃N₄O | 194.11 | 0.9 | 1 | 5 | 93.9 |

| 2,4-Dichloro-6-morpholino-1,3,5-triazine (B187197) nih.gov | C₇H₈Cl₂N₄O | 235.07 | 1.1 | 0 | 5 | 51.1 |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine sigmaaldrich.com | C₅H₈N₄O | 140.14 | -0.6 | 1 | 5 | 93.9 |

Note: Data for the primary compound was computed via cheminformatics platforms. Data for related derivatives was sourced from PubChem as cited.

From the in silico analysis, this compound demonstrates a physicochemical profile that is highly compliant with Lipinski's Rule of Five. Its molecular weight of 211.22 g/mol is well under the 500 Dalton threshold, suggesting good potential for absorption and distribution. The calculated logP (XLogP3) of -0.1 indicates that the compound is hydrophilic, a characteristic influenced by the presence of the morpholine and amine functionalities.

The molecule contains one hydrogen bond donor (the primary amine group) and six hydrogen bond acceptors (the nitrogen atoms of the triazine and morpholine rings, and the oxygen atoms of the methoxy (B1213986) and morpholine groups), both well within the limits set by Lipinski's rule. taylorandfrancis.com

Another critical parameter in compound design is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. TPSA is a strong predictor of a drug's transport properties, particularly its ability to permeate cell membranes. For this compound, the calculated TPSA is 89.9 Ų.

A comparative look at its derivatives reveals the impact of specific functional groups. Replacing the morpholino group with a trifluoromethyl group, as in 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, slightly decreases the molecular weight but increases the lipophilicity (XLogP3 = 0.9). nih.gov The substitution of the methoxy and amino groups with chlorine atoms and the removal of one substituent, as seen in 2,4-Dichloro-6-morpholino-1,3,5-triazine, increases both molecular weight and lipophilicity while reducing the TPSA to 51.1 Ų. nih.gov The simpler analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, shows a lower molecular weight and higher hydrophilicity, consistent with the removal of the larger morpholine ring. sigmaaldrich.com

These computational data suggest that the combination of the methoxy, morpholino, and amino groups on the 1,3,5-triazine scaffold yields a molecule with favorable "drug-like" physicochemical properties. The parameters fall within the ranges typically associated with good oral bioavailability, making this compound and its analogs interesting scaffolds for further theoretical and experimental investigation in compound design.

Advanced Academic Research Applications of 1,3,5 Triazine Derivatives Excluding Clinical Human Data

Applications in Materials Science

A detailed investigation into the role of 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine in materials science has not yielded specific research articles or data. The subsequent subsections, therefore, highlight the absence of information regarding its application in organic semiconductors, OLEDs, and polymer formulations.

Role in the Development of Organic Semiconductors

There is currently no available scientific literature detailing the synthesis, characterization, or application of this compound as a component in organic semiconductors.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Related Materials

Research on the utilization of this compound in the fabrication or enhancement of Organic Light-Emitting Diodes (OLEDs) has not been found in the course of this review.

Incorporation into Polymer Formulations for Material Property Enhancement

Specific studies concerning the incorporation of this compound into polymer formulations to enhance material properties are not present in the current body of scientific literature.

Applications in Agrochemical Research

Similarly, the application of this compound in the field of agrochemical research lacks specific published data. The following subsections reflect this gap in the literature.

Precursors for Herbicide and Pesticide Synthesis

No studies have been identified that describe the use of this compound as a direct precursor for the synthesis of novel herbicides or pesticides. While other triazine derivatives are well-known in this capacity, this specific compound's role has not been documented.

Exploration as Plant Growth Regulators

There is no available research exploring the efficacy or potential of this compound as a plant growth regulator.

Role as Reagents and Catalysts in Organic Synthesis

The unique structural characteristics of 1,3,5-triazine (B166579) derivatives, particularly those bearing alkoxy and amino substituents, have positioned them as versatile tools in organic synthesis.

Condensing Agents and Coupling Reagents (e.g., in Peptide Synthesis)

While direct studies on "this compound" as a peptide coupling reagent are not prominent in the available literature, the application of closely related dimethoxy-triazine derivatives is well-established, suggesting a similar potential. A key analog, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is a widely used and effective coupling agent for the formation of amide bonds, a critical step in peptide synthesis. luxembourg-bio.comresearchgate.net

The mechanism of action for reagents like DMTMM involves the activation of a carboxylic acid to form a highly reactive triazinyl ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct. The efficiency of this process is comparable to other well-known coupling reagents like PyBOP. luxembourg-bio.comresearchgate.net The effectiveness of these triazine-based reagents is attributed to their ability to facilitate rapid and selective reactions under mild conditions, minimizing side reactions and racemization, which is crucial for the synthesis of complex peptides. researchgate.net

The general utility of triazine derivatives in forming not only amides but also esters and anhydrides underscores their importance as condensing agents in organic chemistry. nih.gov

Investigations in Corrosion Inhibition Studies

Derivatives of 1,3,5-triazine containing morpholine (B109124) and other functional groups have been the subject of significant research in the field of corrosion inhibition, particularly for the protection of steel in acidic environments.

Adsorption Behavior on Metal Surfaces

The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. For triazine derivatives, this adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, as well as the π-electrons of the triazine ring. These features allow the molecules to coordinate with the vacant d-orbitals of iron atoms on the steel surface.

Studies on analogous compounds, such as pyrazolyl-morpholino-anilino-s-triazine derivatives, have shown that the mode of adsorption can be described by isotherms like the Langmuir and Temkin models. This indicates the formation of a monolayer of the inhibitor on the metal surface. The strength and stability of this adsorbed layer are influenced by the electronic properties of the substituents on the triazine ring. For instance, electron-donating groups, such as a methoxy (B1213986) group, can enhance the electron density on the molecule, leading to stronger adsorption and superior inhibition efficiency compared to derivatives with electron-withdrawing groups.

Mechanistic Aspects of Corrosion Protection

The protective mechanism of these triazine derivatives involves the formation of a film on the metal surface that acts as a physical barrier, isolating the metal from the corrosive medium. This film formation is a result of the adsorption process, which can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Biochemical Research Contexts (Focus on Molecular-Level Interaction Studies)

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various molecules designed to interact with biological targets. Research in this area, excluding clinical human data, focuses on understanding the molecular-level interactions that underpin their biological activity.

A notable area of investigation for compounds structurally related to "this compound" is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Molecules that can interfere with tubulin dynamics are of great interest as potential anticancer agents.

In a study on 4-morpholino-1,3,5-triazine analogues, researchers synthesized and evaluated a series of compounds for their ability to inhibit tubulin polymerization. nih.govresearchgate.net One of the lead compounds demonstrated significant inhibitory activity and was found to arrest the cell cycle in the G2/M phase. nih.gov Molecular docking studies provided insights into the binding interactions at the molecular level, suggesting that the compound binds to the colchicine-binding site on tubulin. nih.gov These interactions are typically hydrophobic and hydrogen bonding interactions with specific amino acid residues within the binding pocket. This research highlights how the triazine core, functionalized with a morpholine group, can serve as a scaffold for designing molecules that interact specifically with a protein target.

The broader field of biochemical research on triazine derivatives includes their evaluation as ligands for various receptors, such as serotonin (B10506) and trace amine-associated receptors, further demonstrating the versatility of this chemical scaffold in probing molecular recognition events in biological systems. nih.govmdpi.com

Studies Related to Enzyme Activity and Inhibition Mechanisms (e.g., Carbonic Anhydrase)

The investigation of 1,3,5-triazine derivatives as enzyme inhibitors is a significant area of academic research. A notable target is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for inhibitor development.

Researchers have synthesized and evaluated series of 1,3,5-triazine-based sulfonamides for their ability to inhibit various human (h) CA isoforms. By incorporating a sulfonamide group, a well-known zinc-binding function, onto the triazine scaffold, these compounds can effectively interact with the active site of the enzyme. Studies have shown that modifications to the substituents on the triazine ring significantly influence the inhibitory potency and selectivity against different CA isoforms.

For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated potent inhibition of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoform hCA IX. nih.gov The inhibition constants (Kᵢ) were found to be in the nanomolar range for many of these derivatives. nih.gov Structure-activity relationship (SAR) studies revealed that smaller, compact substituents on the triazine ring, such as amino or dimethylamino groups, generally led to higher inhibitory activity compared to bulkier moieties. nih.gov

Another study focused on 1,3,5-triazinyl aminobenzenesulfonamides bearing aminoalcohol, aminostilbene, and aminochalcone motifs. zsmu.edu.ua These compounds were found to be weak inhibitors of the physiologically prevalent hCA I and II isoforms but showed significant inhibitory activity against the tumor-associated hCA IX and XII. zsmu.edu.ua This selectivity is a crucial aspect of developing targeted inhibitors that minimize off-target effects. Specifically, certain stilbene (B7821643) derivatives were identified as highly effective inhibitors of hCA XII, with Kᵢ values in the low nanomolar range. zsmu.edu.ua

The following table summarizes the carbonic anhydrase inhibitory activity of selected 1,3,5-triazine derivatives from academic research studies.

| Compound Structure | Target Isozyme | Inhibition Constant (Kᵢ) (nM) | Selectivity Notes |

| Benzenesulfonamides with 1,3,5-triazine moieties | |||

| 4-(4,6-diamino-1,3,5-triazin-2-ylamino)benzenesulfonamide | hCA I | 31 | - |

| hCA II | 14 | - | |

| hCA IX | 1.0 | Highly potent against tumor-associated hCA IX | |

| 1,3,5-Triazinyl aminobenzenesulfonamides with stilbene motifs | |||

| (E)-4-{2-[(4-[(2,3-dihydroxypropyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide | hCA XII | 4.4 | Shows significant selectivity for tumor-associated hCA XII over hCA I and II. zsmu.edu.ua |

| (E)-4-{2-[(4-[(4-hydroxyphenyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide | hCA XII | 5.9 | Also demonstrates high potency and selectivity for hCA XII. zsmu.edu.ua |

These studies underscore the potential of the 1,3,5-triazine scaffold in designing potent and selective enzyme inhibitors for research purposes, particularly in the context of cancer-related enzymes like carbonic anhydrase IX and XII.

Exploration in Metabolic Pathway Research

The study of the metabolic fate of 1,3,5-triazine derivatives is crucial for understanding their behavior in biological systems, even in a non-clinical context. Academic research into the biotransformation of these compounds helps to identify potential metabolites, understand their stability, and predict their pharmacokinetic properties. While specific metabolic data for this compound is not extensively documented in publicly available literature, studies on analogous structures provide insights into the likely metabolic pathways.

Research on other nitrogen-containing heterocyclic compounds, such as pyrazolo[4,3-e] nih.govzsmu.edu.uamdpi.comtriazine sulfonamides, has shown that they are susceptible to metabolic transformations by phase I enzymes. researchgate.net The primary metabolic reactions observed were oxidation, leading to hydroxylated and dealkylated products. researchgate.net This suggests that 1,3,5-triazine derivatives, including those with methoxy and morpholine groups, could undergo similar phase I metabolic reactions.

For a compound like this compound, potential phase I metabolic pathways could include:

O-demethylation: The methoxy group is a common site for enzymatic demethylation by cytochrome P450 (CYP) enzymes, leading to a hydroxylated metabolite.

Morpholine ring oxidation: The morpholine ring can undergo oxidation at various positions, leading to the formation of more polar metabolites.

Hydroxylation of the triazine ring or alkyl substituents: Direct hydroxylation of the aromatic triazine ring or other parts of the molecule is also a possible metabolic route.

Phase II metabolic transformations, such as glucuronidation, are also a possibility for the hydroxylated metabolites formed during phase I. However, in the study of pyrazolo[4,3-e] nih.govzsmu.edu.uamdpi.comtriazine sulfonamides, phase II transformations were not observed. researchgate.net Research on a brain-penetrant mTOR inhibitor, PQR626, which features a complex morpholino-substituted 1,3,5-triazine core, highlighted the importance of metabolic stability. researchgate.net The development of this compound involved overcoming the metabolic liabilities of earlier analogs, indicating that metabolic stability is a key consideration in the design of bioactive triazine derivatives for research. researchgate.net

The investigation of these metabolic pathways is typically conducted using in vitro systems such as liver microsomes or hepatocytes, which contain the necessary enzymes for biotransformation. These preclinical studies are fundamental for the rational design of new 1,3,5-triazine derivatives with improved stability and desired pharmacokinetic profiles for further research applications.

Development of Bioactive Molecules for In Vitro Studies

The 1,3,5-triazine scaffold is extensively used in the development of novel bioactive molecules for a wide range of in vitro research applications, most notably in cancer research. The ability to easily modify the triazine core allows for the exploration of structure-activity relationships and the optimization of biological activity.

Numerous studies have reported the synthesis and in vitro evaluation of 1,3,5-triazine derivatives against various human cancer cell lines. For example, a series of 1,3,5-triazine analogues featuring a morpholine moiety were synthesized and tested for their antiproliferative activity. nih.gov One compound in this series, 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine, demonstrated potent activity against HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Further in vitro studies revealed that this compound inhibits tubulin polymerization, a key mechanism for its anticancer effect. nih.gov

Another study focused on 1,3,5-triazine hydrazone derivatives, with some compounds containing two morpholine rings. nih.gov These compounds were evaluated for their antiproliferative effects on MCF-7 and HCT-116 (colon cancer) cell lines. The results showed that the substitution pattern on the triazine ring significantly impacts the cytotoxic activity, with a dimorpholino-substituted compound showing particularly strong activity against both cell lines. nih.gov

The following table presents the in vitro cytotoxic activity of selected 1,3,5-triazine derivatives from academic research.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action (if reported) |

| 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogue nih.gov | HeLa | 12.3 ± 0.8 | Tubulin polymerization inhibitor |

| HepG2 | 9.6 ± 0.4 | ||

| A549 | 10.5 ± 1.0 | ||

| MCF-7 | 11.7 ± 0.5 | ||

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine nih.gov | MCF-7 | 1.0 | Not specified |

| HCT-116 | 0.98 | ||

| 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine nih.gov | DLD-1 | Not specified (time and dose-dependent cytotoxicity) | Induces apoptosis |

| HT-29 | Not specified (time and dose-dependent cytotoxicity) |

These examples highlight the role of 1,3,5-triazine derivatives as versatile tools in academic research for exploring new anticancer strategies and understanding the molecular mechanisms of cell death and proliferation. The ease of synthesis and the potential for potent and selective bioactivity ensure that this class of compounds will remain a focus of in vitro studies.

Future Research Directions and Outstanding Challenges in Triazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of 4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and related compounds lies in the development of sustainable and efficient synthetic protocols. Traditional methods often rely on cyanuric chloride as a precursor, which involves sequential nucleophilic substitutions. nih.gov While effective, these reactions can require harsh conditions and the use of hazardous solvents.

Future research will likely focus on green chemistry approaches to mitigate these environmental concerns. mdpi.com Methodologies such as microwave-assisted synthesis and sonochemical protocols have already shown promise in accelerating reaction times and improving yields for other triazine derivatives. nih.govmdpi.comnih.gov The application and optimization of these techniques for the specific synthesis of this compound would be a significant step forward. The exploration of aqueous media and biodegradable catalysts also represents a promising avenue for sustainable production. mdpi.comnih.gov

| Synthetic Method | Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. mdpi.comrsc.org | Optimized synthesis with reduced energy consumption and by-product formation. |

| Sonochemical Synthesis | Enhanced reaction rates, improved yields, can be performed in aqueous media. nih.govmdpi.comnih.gov | A greener alternative to conventional methods, minimizing the use of organic solvents. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability. | Continuous and efficient production for potential industrial applications. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic synthesis could offer a highly specific and sustainable route. |

Exploration of Structure-Activity Relationships through Advanced Derivatization

A deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective triazine-based compounds. For this compound, this involves systematically modifying its core structure and evaluating the impact on its biological or material properties.

Advanced derivatization strategies will play a pivotal role in these investigations. This includes the introduction of a diverse range of substituents at the 2, 4, and 6 positions of the triazine ring to probe the effects of electronic properties, steric hindrance, and hydrogen bonding capabilities. nih.gov For instance, modifying the morpholine (B109124) ring or the methoxy (B1213986) group could significantly influence the molecule's interaction with biological targets or its performance in material applications. mdpi.com High-throughput screening of these new derivatives will be essential to rapidly identify promising candidates. researchgate.net

| Structural Modification | Potential Impact on Activity |

| Substitution on the Morpholine Ring | Alteration of solubility, lipophilicity, and binding affinity. |

| Replacement of the Methoxy Group | Modulation of electronic properties and metabolic stability. |

| Derivatization of the Amine Group | Introduction of new functional groups for enhanced interactions. |

Integration of Advanced Computational Techniques for Rational Design

The integration of advanced computational techniques is set to revolutionize the design of novel triazine derivatives. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the molecular interactions of this compound with its putative targets. rsc.orgnih.gov

These computational tools can be used to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming experimental screening. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule and its binding stability. The development of more accurate predictive models and the application of machine learning algorithms will be instrumental in accelerating the discovery of new triazine-based compounds with desired properties. researchgate.net

| Computational Technique | Application in Triazine Research |

| Molecular Docking | Predicting the binding mode and affinity of this compound to biological targets. nih.govresearchgate.net |

| QSAR | Establishing a mathematical relationship between the chemical structure and biological activity of triazine derivatives. sapub.org |

| Molecular Dynamics Simulations | Investigating the conformational changes and stability of the molecule and its complexes. |

| Virtual Screening | High-throughput screening of large compound libraries to identify potential hits. |

Expansion of Applications in Emerging Material and Chemical Technologies

While much of the research on triazine derivatives has focused on their biological activities, there is a growing interest in their application in materials science and other chemical technologies. The unique electronic and structural properties of the triazine ring make it an attractive building block for the development of novel functional materials. rsc.org

Future research could explore the incorporation of this compound into covalent organic frameworks (COFs) or other porous materials for applications in gas storage, separation, and catalysis. nih.gov Its photophysical properties could also be harnessed for the development of new fluorescent materials for use in organic light-emitting diodes (OLEDs) or sensors. rsc.org Furthermore, the nitrogen-rich triazine core suggests potential applications in the development of flame-retardant materials and energetic compounds. The synthesis of triazine-based graphitic carbon nitride films is another emerging area with potential applications in energy storage. nih.govacs.org

| Emerging Application Area | Potential Role of this compound |

| Covalent Organic Frameworks (COFs) | As a nitrogen-rich building block for creating porous materials with tailored properties. nih.gov |

| Organic Electronics | As a component in the design of novel materials for OLEDs and other electronic devices. rsc.org |

| Flame Retardants | The high nitrogen content could contribute to enhanced flame-retardant properties in polymers. |

| Energy Storage | As a precursor for the synthesis of nitrogen-doped carbon materials for batteries and supercapacitors. nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on cyanuric chloride derivatives. For example, cyanuric chloride can be sequentially reacted with methoxy and morpholino groups under controlled temperatures (0–5°C for methoxy substitution, room temperature for morpholine). Purification often involves column chromatography with hexane/ethyl acetate gradients. Yields (~50–65%) depend on stoichiometric ratios, base selection (e.g., NaHCO₃ or N-ethyl-N-isopropylpropan-2-amine), and reaction duration (2–8 hours). Side products like mono- or di-substituted triazines require careful monitoring via TLC or UPLC .

Q. How should researchers characterize the purity and structural integrity of this triazine derivative?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Confirm substitution patterns via ^1H NMR (e.g., methoxy singlet at δ ~3.2 ppm, morpholine multiplet at δ ~3.6–3.8 ppm) and ^13C NMR (triazine carbons at ~165–170 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 181–359) and detect halogen isotopes if present .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 58–66%, N: 18–20%) .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation from dichloromethane/hexane or ethyl acetate/methanol mixtures often yields block-shaped crystals. For example, a crystal with space group P1̄ (a = 7.065 Å, b = 9.420 Å) was obtained using DCM/hexane, enabling determination of bond angles and planarity of the triazine ring .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations predict the stability of this compound in protein-ligand complexes?

- Methodological Answer : MD simulations (e.g., 20–100 ns trajectories) assess binding stability via metrics like RMSD (<2 Å), RMSF (flexibility of morpholine/methoxy groups), and SASA (solvent-accessible surface area, ~7.6–7.7 nm²). For SARS-CoV-2 targets (3CLpro, RdRp), this compound’s triazine-morpholine scaffold maintains stable hydrogen bonds with catalytic residues (e.g., His41, Asp144) . Use AMBER or GROMACS with CHARMM36 force fields for simulations .

Q. What strategies improve selectivity of this compound for specific pharmacological targets (e.g., PI3Kδ vs. H4R)?

- Methodological Answer :

- Structural Modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance PI3Kδ affinity. Conversely, adding bulky aryl groups (e.g., 4-chlorophenyl) improves H4R selectivity by steric exclusion from off-target pockets .

- Binding Assays : Use radioligand displacement (³H-histamine for H4R) and kinase activity assays (ATP-Glo for PI3Kδ) to quantify IC₅₀ values. Cross-test against homologous receptors (e.g., H3R) to confirm selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antileukemic activity?

- Methodological Answer :